molecular formula C17H28N2O B7586044 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

Katalognummer B7586044
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: GKPJMXNMVUUIDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat infantile spasms and refractory complex partial seizures. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity.

Wirkmechanismus

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one acts as a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic properties. 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has also been found to have analgesic properties, although the exact mechanism of action is not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. It has also been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has some limitations for lab experiments. It is a relatively new compound, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one is not fully understood, which may limit its use in certain experiments.

Zukünftige Richtungen

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has several potential future directions for research. It has been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders. Future research could focus on investigating the long-term safety profile of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, as well as its potential use in other neurological and psychiatric disorders. Additionally, further research could focus on elucidating the exact mechanism of action of 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one, which could have implications for the development of new drugs targeting the GABAergic system.

Synthesemethoden

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis involves the protection of the amino group of vigabatrin, followed by the introduction of the cyclohexenyl group and the piperidine ring. The final step involves the deprotection of the amino group to yield 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one.

Wissenschaftliche Forschungsanwendungen

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anticonvulsant, antiepileptic, anxiolytic, and analgesic properties. 1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one has also been investigated for its potential use in the treatment of addiction, as GABA plays a crucial role in the reward pathway.

Eigenschaften

IUPAC Name

1-[(1-cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c20-17-8-4-5-11-19(17)14-15-9-12-18(13-10-15)16-6-2-1-3-7-16/h2,6,15-16H,1,3-5,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPJMXNMVUUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2CCN(CC2)C3CCCC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.